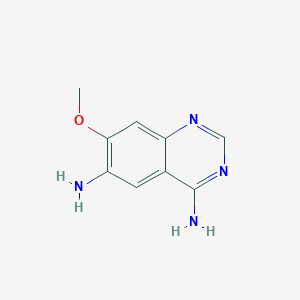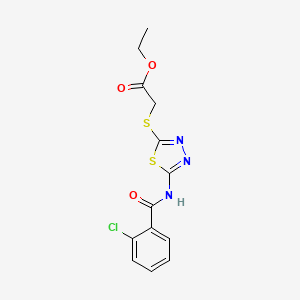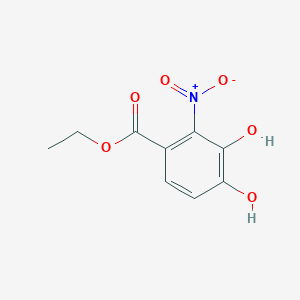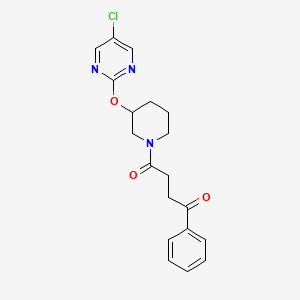
4-Methyl-2-phenylpent-3-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenylpent-3-en-2-amine, also known as 4-MPD, is a designer drug that belongs to the class of cathinones. It has a molecular weight of 175.27 .
Synthesis Analysis
The synthesis of amines like this compound often involves reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3 .Chemical Reactions Analysis
Amines like this compound can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activity
Research has explored the antimicrobial and cytotoxic properties of certain amine derivatives. For instance, a study on azetidine-2-one derivatives of 1H-benzimidazole, which includes similar structural features to 4-Methyl-2-phenylpent-3-en-2-amine, found some of these compounds to exhibit significant antibacterial and cytotoxic activities (Noolvi et al., 2014).
Synthesis and Application in Organic Chemistry
A novel synthesis method was developed for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one, showcasing the versatility of these compounds in organic chemistry (Wang et al., 2011).
Corrosion Inhibition
Amine derivative compounds, including structures similar to this compound, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds have shown significant inhibition efficiency, highlighting their potential in industrial applications (Boughoues et al., 2020).
Photoredox Photoinitiating Systems
Derivatives of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile, related to this compound, have been proposed as effective photosensitizers in photoinitiating systems for polymerization processes. Their versatility in various photopolymerization reactions has been noted (Tomal et al., 2019).
Electrochemical and Spectroscopic Studies
Electrochemical reduction of diazonium cations, including those derived from amines similar to this compound, has been explored for the functionalization of carbon electrodes. This process is significant in developing advanced materials for electrochemical applications (Breton & Bélanger, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-phenylpent-3-en-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTLASOSHTXGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C1=CC=CC=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2091073-64-0 |
Source


|
| Record name | 4-methyl-2-phenylpent-3-en-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)


![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)
![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)